molecular formula C5H7ClFNO2S2 B6611072 5-(aminomethyl)thiophene-2-sulfonyl fluoride hydrochloride CAS No. 2866323-94-4

5-(aminomethyl)thiophene-2-sulfonyl fluoride hydrochloride

Cat. No. B6611072
CAS RN: 2866323-94-4
M. Wt: 231.7 g/mol
InChI Key: ZIDJAWMTDLGBNG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

5-(Aminomethyl)thiophene-2-sulfonyl fluoride hydrochloride (AMTFH) is a fluorinated sulfonamide derivative that has been used in scientific research for a variety of applications. It is a colorless, water-soluble, and thermally stable compound with a wide range of applications in the field of chemistry and biochemistry. The compound is commonly used in the synthesis of various compounds, as well as in the study of biochemical and physiological processes.

Mechanism of Action

The mechanism of action of 5-(aminomethyl)thiophene-2-sulfonyl fluoride hydrochloride is not well understood. However, it is thought to act by binding to and inhibiting the activity of enzymes and proteins. It has been shown to bind to and inhibit the activity of various enzymes, such as cytochrome P450 and thiolases. It has also been shown to bind to and inhibit the activity of various proteins, such as transcription factors and DNA-binding proteins.
Biochemical and Physiological Effects
5-(aminomethyl)thiophene-2-sulfonyl fluoride hydrochloride has been shown to have a variety of biochemical and physiological effects. It has been shown to inhibit the activity of various enzymes and proteins, as well as to bind to and inhibit the activity of various transcription factors and DNA-binding proteins. It has also been shown to have an anti-inflammatory effect and to reduce the production of reactive oxygen species.

Advantages and Limitations for Lab Experiments

The use of 5-(aminomethyl)thiophene-2-sulfonyl fluoride hydrochloride in laboratory experiments has several advantages. It is a thermally stable compound that is water-soluble and has a wide range of applications in the field of chemistry and biochemistry. It is also relatively inexpensive and easy to obtain. However, there are some limitations to its use in laboratory experiments. It is not well understood, and its mechanism of action is not fully understood.

Future Directions

The use of 5-(aminomethyl)thiophene-2-sulfonyl fluoride hydrochloride in scientific research has a variety of potential future directions. It could be used to study the mechanism of action of various enzymes and proteins, as well as to develop novel compounds with therapeutic potential. It could also be used to study the effects of different concentrations of the compound on biochemical and physiological processes. Additionally, it could be used to develop new methods of synthesis and to explore its potential applications in drug development.

Synthesis Methods

5-(aminomethyl)thiophene-2-sulfonyl fluoride hydrochloride is synthesized from 5-amino-2-thiophene sulfonyl chloride and hydrochloric acid in a two-step reaction. In the first step, the sulfonyl chloride is reacted with hydrochloric acid to form the hydrochloride salt of 5-amino-2-thiophene sulfonyl fluoride. In the second step, the hydrochloride salt is reacted with sodium fluoride to form 5-(aminomethyl)thiophene-2-sulfonyl fluoride hydrochloride.

Scientific Research Applications

5-(aminomethyl)thiophene-2-sulfonyl fluoride hydrochloride has a wide range of applications in scientific research. It has been used in the synthesis of various compounds, such as fluorinated sulfonamides, aromatic and heterocyclic compounds, and organic and inorganic salts. It has also been used in the study of biochemical and physiological processes, such as enzyme inhibition, protein folding, and DNA binding.

properties

IUPAC Name

5-(aminomethyl)thiophene-2-sulfonyl fluoride;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H6FNO2S2.ClH/c6-11(8,9)5-2-1-4(3-7)10-5;/h1-2H,3,7H2;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZIDJAWMTDLGBNG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(SC(=C1)S(=O)(=O)F)CN.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H7ClFNO2S2
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

231.7 g/mol
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-(Aminomethyl)thiophene-2-sulfonyl fluoride hydrochloride

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